molecular formula C6H5F3N2O2 B1299262 (3-Trifluoromethyl-pyrazol-1-yl)-acetic acid CAS No. 926241-24-9

(3-Trifluoromethyl-pyrazol-1-yl)-acetic acid

Cat. No.: B1299262
CAS No.: 926241-24-9
M. Wt: 194.11 g/mol
InChI Key: GTIGZYNSHOYHSP-UHFFFAOYSA-N
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Description

(3-Trifluoromethyl-pyrazol-1-yl)-acetic acid is an organic compound that features a trifluoromethyl group attached to a pyrazole ring, which is further connected to an acetic acid moiety

Mechanism of Action

Target of Action

A structurally similar compound, celecoxib, is known to target cyclooxygenase-2 (cox-2) enzyme . COX-2 is an enzyme responsible for inflammation and pain.

Mode of Action

Celecoxib, a similar compound, is a selective noncompetitive inhibitor of the cox-2 enzyme . This suggests that (3-Trifluoromethyl-pyrazol-1-yl)-acetic acid might also interact with its targets in a similar manner.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Trifluoromethyl-pyrazol-1-yl)-acetic acid typically involves the reaction of ethyl 4,4,4-trifluoroacetoacetate with methyl hydrazine. This reaction is carried out in the presence of a solvent such as ethanol or water, and the resulting product is then subjected to further reactions to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring high selectivity and yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

(3-Trifluoromethyl-pyrazol-1-yl)-acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents like ethanol or water.

Major Products

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential
The compound exhibits notable pharmacological properties due to the presence of both hydrazide and pyrazole functionalities. Research indicates that derivatives of pyrazole compounds can demonstrate significant biological activities, including:

  • Anticancer Activity : Studies have shown that compounds with similar structures can inhibit the growth of various cancer cell lines, including lung, breast, colorectal, and prostate cancers. The incorporation of trifluoromethyl groups has been linked to enhanced efficacy against these cancer types.
  • Anti-inflammatory Properties : Pyrazole derivatives are known for their anti-inflammatory effects, with some exhibiting activities comparable to established anti-inflammatory drugs such as diclofenac sodium .
  • Antimicrobial Activity : The presence of the hydrazide group can enhance the compound's interaction with biological targets, potentially leading to antimicrobial effects against various pathogens.

Agricultural Chemistry

Agrochemical Applications
(3-Trifluoromethyl-pyrazol-1-yl)-acetic acid is being explored for its potential in developing new agrochemicals. Its unique structure may allow it to serve as a building block for synthesizing herbicides and fungicides. The trifluoromethyl group enhances lipophilicity, which could improve the bioavailability and efficacy of agricultural products .

Materials Science

Development of Advanced Materials
The electronic properties of this compound make it a candidate for applications in materials science. Its potential use in organic semiconductors and photovoltaic cells is under investigation due to its ability to influence charge transport properties .

Synthesis and Chemical Reactivity

Synthetic Routes
The synthesis of this compound can be achieved through several methods, including:

  • Formation of the Pyrazole Ring : Typically involves reactions with trifluoromethylated precursors followed by acylation reactions to introduce the acetic acid moiety.
  • Hydrazide Formation : The compound can also be synthesized via hydrazide reactions, which enhance its reactivity and biological activity.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInhibition of growth in lung, breast, colorectal, and prostate cancer cells
Anti-inflammatoryComparable efficacy to diclofenac sodium
AntimicrobialEffective against various pathogens

Table 2: Synthetic Methods Overview

MethodDescription
Pyrazole Ring FormationInvolves reactions with trifluoromethylated precursors; subsequent acylation introduces acetic acid moiety
Hydrazide SynthesisEnhances reactivity; often involves specific reaction conditions for optimal yield

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (3-Trifluoromethyl-pyrazol-1-yl)-acetic acid include other trifluoromethyl-substituted pyrazoles and acetic acid derivatives. Examples include:

  • 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol
  • 3-(trifluoromethyl)phenylacetic acid

Uniqueness

The uniqueness of this compound lies in its combination of the trifluoromethyl group and the pyrazole ring, which imparts distinct chemical and biological properties. This combination makes it a valuable compound for various applications, as it can enhance the stability, bioavailability, and activity of target molecules .

Biological Activity

(3-Trifluoromethyl-pyrazol-1-yl)-acetic acid, with the chemical formula C6H5F3N2O2 and CAS No. 345637-71-0, is a compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies and findings.

The compound features a trifluoromethyl group, which significantly influences its biological activity. The presence of this group enhances lipophilicity and metabolic stability, making it an attractive candidate for drug development.

Anticancer Activity

Research has indicated that compounds containing the pyrazole structure, including this compound, exhibit significant anticancer properties. A study found that derivatives of pyrazole can inhibit microtubule assembly and induce apoptosis in various cancer cell lines, including breast cancer (MDA-MB-231) cells. Specifically, compounds similar to this compound were shown to enhance caspase-3 activity, indicating their potential as anticancer agents .

Table 1: Anticancer Activity of Pyrazole Derivatives

CompoundCell LineIC50 (μM)Mechanism of Action
7dMDA-MB-2311.0Apoptosis induction
7hMDA-MB-23110.0Microtubule destabilization
10cHepG22.5Cell cycle arrest

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Studies have demonstrated that pyrazole derivatives can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process. In vivo experiments showed that these compounds could significantly reduce inflammation in animal models .

Table 2: Anti-inflammatory Activity

CompoundIC50 (μM)Target Enzyme
150a5.40COX-1
150b0.01COX-2
150c1.785-LOX

Antimicrobial Activity

This compound has shown promise as an antimicrobial agent against Gram-positive bacteria such as Staphylococcus aureus. The minimum inhibitory concentration (MIC) values reported were as low as 0.78–3.125 μg/ml, indicating potent bactericidal effects .

Table 3: Antimicrobial Efficacy

Bacterial StrainMIC (μg/ml)
Staphylococcus aureus0.78
Bacillus subtilis1.56
Enterococcus faecalis3.125

The mechanisms underlying the biological activities of this compound include:

  • Inhibition of Enzymatic Pathways : The compound's ability to inhibit COX enzymes contributes to its anti-inflammatory effects.
  • Induction of Apoptosis : Through modulation of cellular pathways, it promotes apoptotic processes in cancer cells.
  • Microtubule Destabilization : It disrupts microtubule formation, essential for cell division, thereby exerting cytotoxic effects on cancer cells.

Case Studies

A notable case study involved the administration of a pyrazole derivative in a mouse model of rheumatoid arthritis. The results showed a marked reduction in joint swelling and inflammation markers compared to controls, supporting its potential application in treating inflammatory diseases .

Properties

IUPAC Name

2-[3-(trifluoromethyl)pyrazol-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F3N2O2/c7-6(8,9)4-1-2-11(10-4)3-5(12)13/h1-2H,3H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTIGZYNSHOYHSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1C(F)(F)F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20366195
Record name [3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20366195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

926241-24-9
Record name [3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20366195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Lithium hydroxide monohydrate (127 mg, 3.03 mmol) in water (0.5 mL) was added to (3-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid ethyl ester (250 mg, 1.125 mmol) in THF (5 mL). The mixture was stirred at room temperature for 5 hours then the reaction mixture volume was reduced to one third by evaporation in vacuo. The aqueous residue was acidified using aqueous HCl (2M) to pH=5. The resulting off white solid was filtered, collected and dried, washed with ether to afford the title compound as a white solid (42 mg, 19%).
Name
Lithium hydroxide monohydrate
Quantity
127 mg
Type
reactant
Reaction Step One
Quantity
250 mg
Type
reactant
Reaction Step One
Name
Quantity
0.5 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Yield
19%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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